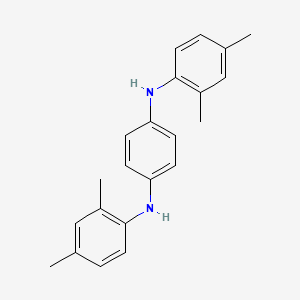
N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C22H24N2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine, also known by its CAS number 28726-30-9, is a chemical compound that has garnered interest for its potential biological activities. This article explores its synthesis, characterization, and various biological activities based on current research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,4-dimethylaniline with appropriate coupling agents under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
Antibacterial Activity
Several studies have reported that derivatives of similar diamines show significant antibacterial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains and have shown promising results in inhibiting bacterial growth.
Antifungal Properties
The antifungal activity of related compounds has been explored in various studies. These compounds often demonstrate effectiveness against common fungal pathogens, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines in vitro. Research indicates that compounds with similar structures can modulate inflammatory pathways, thereby reducing inflammation in various models.
Study 1: Antibacterial Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzene derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the micromolar range, indicating significant antibacterial potential .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 8 | Staphylococcus aureus |
| B | 16 | Escherichia coli |
| C | 32 | Pseudomonas aeruginosa |
Study 2: Anti-inflammatory Activity
A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of various diamines. The results indicated that compounds with structural similarities to this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Propiedades
IUPAC Name |
1-N,4-N-bis(2,4-dimethylphenyl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-15-5-11-21(17(3)13-15)23-19-7-9-20(10-8-19)24-22-12-6-16(2)14-18(22)4/h5-14,23-24H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFXHZVNHOVMKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=C(C=C2)NC3=C(C=C(C=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617244 |
Source


|
| Record name | N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76154-76-2 |
Source


|
| Record name | N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













